2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]-
Overview
Description
2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- is a chalcone derivative known for its unique photophysical properties. Chalcones are aromatic ketones that form the central core of many important biological compounds. This compound contains donor-acceptor groups separated by a keto-vinyl bridge, which makes it an interesting subject for research in various fields such as sensing, organic light-emitting diodes, and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- typically involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate ketone. One common method is the Claisen-Schmidt condensation, where 4-(dimethylamino)benzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide in an ethanol solution. The reaction is stirred for several hours at room temperature and then allowed to stand overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in photophysical studies.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- involves its ability to undergo intramolecular charge transfer (ICT). The donor-acceptor groups within the molecule facilitate this charge transfer, which is influenced by solvent polarity and temperature. This property makes the compound useful in applications requiring fluorescence and photophysical studies .
Comparison with Similar Compounds
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-:
1,1’-(1,4-Piperazinediyl)bis(3-phenyl-2-propen-1-one): Another chalcone derivative with similar photophysical properties but different substituents on the aromatic rings.
Uniqueness
2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- is unique due to its specific donor-acceptor configuration and the presence of dimethylamino groups, which enhance its photophysical properties and make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
1,3-bis[4-(dimethylamino)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20(2)17-10-5-15(6-11-17)7-14-19(22)16-8-12-18(13-9-16)21(3)4/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMNMPLJIWVXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061575 | |
Record name | 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-22-4 | |
Record name | 1,3-Bis[4-(dimethylamino)phenyl]-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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